molecular formula C20H18ClN3O3 B12185695 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12185695
M. Wt: 383.8 g/mol
InChI Key: QWVRWFSFPVEUHL-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydrofuran moiety, and a dihydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzoyl chloride.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction with tetrahydrofuran-2-ylmethylamine.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the tetrahydrofuran moiety.

    Reduction: Hydroxylated derivatives at the carbonyl position.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the tetrahydrofuran moiety.

    4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the chlorophenyl group.

    3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

The presence of both the chlorophenyl group and the tetrahydrofuran moiety in 3-(3-chlorophenyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide imparts unique chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c21-14-3-1-4-15(10-14)24-12-23-18-9-13(6-7-17(18)20(24)26)19(25)22-11-16-5-2-8-27-16/h1,3-4,6-7,9-10,12,16H,2,5,8,11H2,(H,22,25)

InChI Key

QWVRWFSFPVEUHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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